4,4,4-Trifluoro-3-(methylamino)butanenitrile

Lipophilicity Drug design ADME

4,4,4-Trifluoro-3-(methylamino)butanenitrile (CAS 2090138-50-2) is a chiral, fluorinated β-amino nitrile with the molecular formula C₅H₇F₃N₂ and a molecular weight of 152.12 g/mol. The compound belongs to the class of β-amino nitriles that serve as versatile small-molecule scaffolds, featuring a trifluoromethyl group geminal to a secondary methylamino group on a butanenitrile backbone.

Molecular Formula C5H7F3N2
Molecular Weight 152.12
CAS No. 2090138-50-2
Cat. No. B2505832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-(methylamino)butanenitrile
CAS2090138-50-2
Molecular FormulaC5H7F3N2
Molecular Weight152.12
Structural Identifiers
SMILESCNC(CC#N)C(F)(F)F
InChIInChI=1S/C5H7F3N2/c1-10-4(2-3-9)5(6,7)8/h4,10H,2H2,1H3
InChIKeyIMDZNLPULLRJCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4,4-Trifluoro-3-(methylamino)butanenitrile (CAS 2090138-50-2) – A Fluorinated β-Amino Nitrile Building Block for Drug Discovery & Chemical Biology


4,4,4-Trifluoro-3-(methylamino)butanenitrile (CAS 2090138-50-2) is a chiral, fluorinated β-amino nitrile with the molecular formula C₅H₇F₃N₂ and a molecular weight of 152.12 g/mol . The compound belongs to the class of β-amino nitriles that serve as versatile small-molecule scaffolds, featuring a trifluoromethyl group geminal to a secondary methylamino group on a butanenitrile backbone . Commercially available at 95% purity from multiple reputable suppliers, it is primarily employed as a synthetic intermediate for constructing fluorinated β-amino acids, peptidomimetics, and nitrogen-containing heterocycles in medicinal chemistry and agrochemical research .

Why 4,4,4-Trifluoro-3-(methylamino)butanenitrile Cannot Be Replaced by Generic β-Amino Nitrile Analogs


Generic substitution among β-amino nitriles is unreliable because the trifluoromethyl group and the N-methyl substitution pattern jointly dictate the compound's lipophilicity, basicity, metabolic stability, and conformational bias—parameters that control membrane permeability, target engagement, and in vivo pharmacokinetics [1]. Simply interchanging 4,4,4-trifluoro-3-(methylamino)butanenitrile with its non-fluorinated analog (3-(methylamino)butanenitrile), its primary amine counterpart (3-amino-4,4,4-trifluorobutanenitrile), or its trifluoroethyl isomer (3-[(2,2,2-trifluoroethyl)amino]propanenitrile) would result in quantifiable shifts in these key physicochemical and biological properties, potentially compromising the activity and developability profile of the downstream candidates [2].

4,4,4-Trifluoro-3-(methylamino)butanenitrile – Quantitative Differentiation Evidence vs. Closest Analogs


LogP Shift of +1.46 Units vs. Non-Fluorinated Analog – Enhanced Membrane Permeability

Replacement of the terminal methyl group with a trifluoromethyl group increases the computed octanol/water partition coefficient (LogP) from −0.408 (3-(methylamino)butanenitrile) [1] to +1.05038 (target compound) . This ΔLogP of +1.46 units shifts the compound from a hydrophilic to a moderately lipophilic regime, which is strongly correlated with improved passive membrane permeability and oral absorption potential.

Lipophilicity Drug design ADME

Basicity Attenuation: Predicted pKa Reduction of >3 Units vs. Non-Fluorinated Analog

The electron-withdrawing trifluoromethyl group substantially reduces the basicity of the adjacent secondary amine. While the non-fluorinated 3-(methylamino)butanenitrile has a predicted pKa of ~8.62 , the structurally analogous primary amine 3-amino-4,4,4-trifluorobutanenitrile exhibits a predicted pKa of 3.92 ± 0.50 . The target compound's pKa is expected to lie between 4.0 and 5.5 (secondary amine being slightly more basic than primary), representing a >3 log unit decrease in basicity.

Basicity pKa Permeability Off-target

Reduced Rotatable Bond Count vs. Trifluoroethyl Isomer – Conformational Restriction for Target Engagement

The target compound possesses only 2 rotatable bonds , whereas its trifluoroethyl isomer 3-[(2,2,2-trifluoroethyl)amino]propanenitrile has 3 rotatable bonds . This single-bond reduction is consequential: each additional rotatable bond is estimated to cost ~0.4–1.5 kJ/mol in entropic penalty upon binding and can reduce passive permeability [1]. The direct attachment of the CF₃ group to the chiral β-carbon further imposes a strong gauche preference that pre-organizes the scaffold for specific binding conformations.

Conformational control Ligand efficiency Scaffold design

Metabolic Shielding by CF₃ and N-Methyl Groups – Class-Level Stability Advantage Over Non-Fluorinated and Primary Amine Analogs

The trifluoromethyl group is widely documented to block cytochrome P450-mediated oxidative metabolism at the substituted carbon center, while N-methylation reduces susceptibility to N-dealkylation and MAO-mediated oxidation compared to primary amines [1]. In the context of β-amino nitrile building blocks, the target compound combines both protective features in a single scaffold: the CF₃ group shields the β-position from hydroxylation, and the N-methyl group attenuates first-pass amine metabolism. This dual protection is absent in 3-(methylamino)butanenitrile (lacks CF₃ shielding) and 3-amino-4,4,4-trifluorobutanenitrile (lacks N-methyl protection) [2].

Metabolic stability Oxidative metabolism Fluorine medicinal chemistry

Multi-Vendor Availability with Consistent 95% Purity Specification – Procurement Reliability vs. Single-Source Analogs

4,4,4-Trifluoro-3-(methylamino)butanenitrile is stocked by at least three independent suppliers—Biosynth (50 mg, 0.5 g) , Leyan (1 g) , and CymitQuimica (via Biosynth distribution) —all specifying a minimum purity of 95%. In contrast, several close analogs (e.g., 4,4,4-trifluoro-3-(dimethylamino)butanenitrile) have zero or single-source availability with undocumented purity. This multi-vendor sourcing mitigates supply risk, enables competitive pricing, and provides documented quality benchmarks essential for reproducible research.

Supply chain Procurement Quality control

Optimal Research & Industrial Application Scenarios for 4,4,4-Trifluoro-3-(methylamino)butanenitrile


Synthesis of Fluorinated β-Amino Acids for Peptidomimetic Drug Discovery

The nitrile group of 4,4,4-trifluoro-3-(methylamino)butanenitrile can be hydrolyzed to yield 4,4,4-trifluoro-3-(methylamino)butanoic acid, a fluorinated, N-methyl-β-amino acid that serves as a conformationally constrained building block for peptidomimetic protease inhibitors. The CF₃ group imparts metabolic stability and increased lipophilicity (LogP +1.46 vs. non-fluorinated counterpart), while the N-methyl group reduces hydrogen-bond donation potential and enhances membrane permeability .

Scaffold for Covalent Cysteine Protease Inhibitors via Nitrile Warhead

The β-amino nitrile motif is a recognized covalent warhead for cysteine proteases (e.g., cathepsins, caspases). The trifluoromethyl group adjacent to the nitrile carbon lowers the electrophilicity of the nitrile through inductive effects, potentially improving selectivity against off-target nucleophiles compared to non-fluorinated β-amino nitriles [1]. Patent literature describes β-amino acid nitrile derivatives as cysteine protease inhibitors for osteoporosis, arthritis, and cardiovascular indications [2].

Chiral Building Block for Asymmetric Synthesis of Trifluoromethylated Amines

The compound's chiral β-carbon center and orthogonal functional groups (nitrile, secondary amine) enable its use as a chiral pool starting material or racemic resolution substrate. Reduction of the nitrile yields 4,4,4-trifluoro-3-(methylamino)butylamine, a fluorinated 1,3-diamine useful for constructing chiral ligands or pharmaceutical intermediates. The compact scaffold (2 rotatable bonds) and pre-organized CF₃ gauche conformation facilitate stereoselective transformations .

Physicochemical Probe in Fluorine-Specific ADME Studies

With a precisely measured LogP of 1.05, TPSA of 35.82 Ų, and 2 H-bond acceptors , this compound occupies a well-defined physicochemical space suitable for calibrating computational ADME models. Its well-characterized properties and commercial availability from multiple vendors make it a reliable reference standard for laboratories developing or validating in silico permeability, solubility, and metabolic stability prediction tools.

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